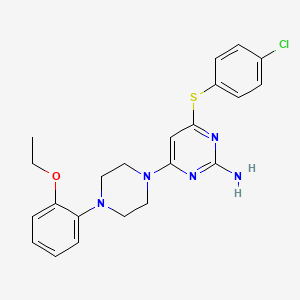![molecular formula C23H19BrN2O3S B2356650 (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892305-92-9](/img/structure/B2356650.png)
(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19BrN2O3S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis
A study by Lega et al. (2016) explores the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. This research unveils the potential of using such compounds in creating complex molecular structures with specific chemical properties, highlighting the compound's role in advancing synthetic chemistry techniques (Lega, D., Gorobets, N., Chernykh, V., Shishkina, S., & Shemchuk, L. A., 2016).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showcasing these compounds' potential in photodynamic therapy for cancer treatment. The compounds exhibit high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy, emphasizing the compound's importance in medical applications (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Organic Electronics
Research by Barlow et al. (2005) on mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including derivatives of the target compound, contributes to understanding electronic interactions in organic electronic devices. This study provides insights into the electronic properties of materials that are beneficial for developing advanced organic electronics (Barlow, S., Risko, C., Chung, S.-J., Tucker, N., Coropceanu, V., Jones, S. C., Levi, Z., Brédas, J.-L., & Marder, S., 2005).
Metal Complex Synthesis
A study by Flifel and Kadhim (2012) on the synthesis of 1,3,4- oxadiazole derivatives and their transition metal complexes demonstrates the compound's utility in creating metal-organic frameworks. These frameworks have applications in catalysis, magnetic materials, and sensors, showcasing the compound's versatility in coordination chemistry (Flifel, I. A., & Kadhim, S. H., 2012).
Chemical Structure and Properties
Research by Penthala et al. (2014) on the synthesis of (E)-13-(2-Bromophenyl)micheliolide underlines the importance of such compounds in studying intramolecular interactions and chemical bonding. This knowledge is crucial for designing molecules with desired physical and chemical properties for various applications, from material science to pharmaceuticals (Penthala, N. R., Bommagani, S., Janganati, V., Parkin, S., & Crooks, P. A., 2014).
properties
IUPAC Name |
(3E)-3-[(2-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-16-7-6-8-17(13-16)15-26-21-12-5-2-9-18(21)23(27)22(30(26,28)29)14-25-20-11-4-3-10-19(20)24/h2-14,25H,15H2,1H3/b22-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHAKFFDVFXILI-HYARGMPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Br)S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Br)/S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2356567.png)


![N-(2-ethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2356571.png)









![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)